![molecular formula C16H23FN2O2 B1499078 1-Boc-4-(2-fluoro-phenylamino)-piperidine CAS No. 887583-57-5](/img/structure/B1499078.png)
1-Boc-4-(2-fluoro-phenylamino)-piperidine
Overview
Description
1-Boc-4-(2-fluoro-phenylamino)-piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their therapeutic properties.
Scientific Research Applications
Boron-Carrier for Neutron Capture Therapy
Boronic acids and their esters, which are structurally related to “1-Boc-4-(2-fluoro-phenylamino)-piperidine,” are considered for use as boron-carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.
Protodeboronation Research
The compound’s boronic ester moiety can undergo protodeboronation, a reaction where the boron group is removed. This process is significant in synthetic chemistry, where the boron moiety is used as a temporary protective group or as a handle for further chemical transformations .
Hydrolysis Studies
The stability of boronic esters in aqueous solutions, including those similar to “1-Boc-4-(2-fluoro-phenylamino)-piperidine,” is a subject of research. Understanding the hydrolysis of these compounds at physiological pH is crucial for their application in drug delivery systems .
Organoboron Chemistry
Organoboron compounds are pivotal in modern organic synthesis. “1-Boc-4-(2-fluoro-phenylamino)-piperidine” can be used to study various organoboron reactions, including Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic groups in its target of action.
Mode of Action
The mode of action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 1-Boc-4-(2-fluoro-phenylamino)-piperidine . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The result of the action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound is likely involved, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
properties
IUPAC Name |
tert-butyl 4-(2-fluoroanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIBTJVKKCLUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656260 | |
Record name | tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(2-fluoro-phenylamino)-piperidine | |
CAS RN |
887583-57-5 | |
Record name | tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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